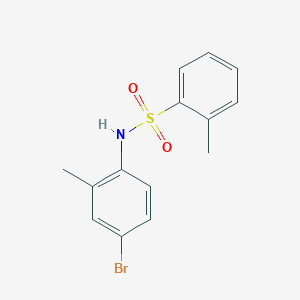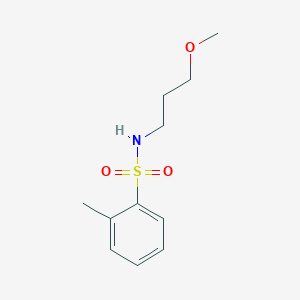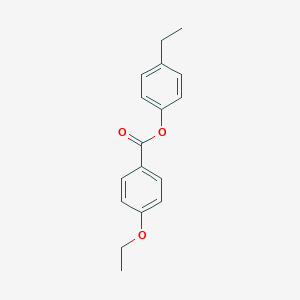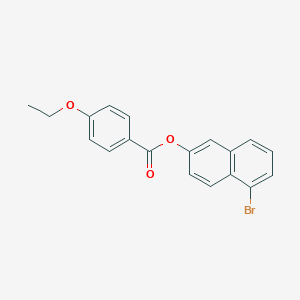
N-(4-ethylphenyl)-2-(4-isobutylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(4-isobutylphenyl)propanamide, commonly known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain, fever, and inflammation. It works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various conditions.
Mécanisme D'action
IBUPROFEN works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various conditions. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. By inhibiting COX, IBUPROFEN reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
IBUPROFEN has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for the inflammatory response. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, IBUPROFEN has been shown to have antithrombotic effects, which can help prevent blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
IBUPROFEN has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations. For example, it can have off-target effects, which can complicate data interpretation. Additionally, it can be difficult to control the dosage and timing of administration, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on IBUPROFEN. One area of interest is the development of new formulations that can improve its efficacy and reduce side effects. Another area of interest is the investigation of its potential to prevent and treat various diseases, such as Alzheimer's disease and colon cancer. Additionally, there is a need for further research to understand its mechanism of action and to identify new targets for drug development.
Conclusion
In conclusion, IBUPROFEN is a widely used N-(4-ethylphenyl)-2-(4-isobutylphenyl)propanamide that has been extensively studied for its therapeutic potential. It works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various conditions. It has a well-established safety profile and several advantages for lab experiments, but also has some limitations. There are several future directions for research on IBUPROFEN, including the development of new formulations and the investigation of its potential to prevent and treat various diseases.
Méthodes De Synthèse
IBUPROFEN can be synthesized by the condensation of 4-isobutylacetophenone with benzene-1-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield IBUPROFEN.
Applications De Recherche Scientifique
IBUPROFEN has been extensively studied for its therapeutic potential in various conditions such as arthritis, menstrual cramps, headache, and dental pain. It has also been investigated for its potential to prevent Alzheimer's disease, reduce the risk of colon cancer, and treat cystic fibrosis. Moreover, it has been studied for its use in combination with other drugs to enhance their therapeutic efficacy.
Propriétés
Formule moléculaire |
C21H27NO |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C21H27NO/c1-5-17-8-12-20(13-9-17)22-21(23)16(4)19-10-6-18(7-11-19)14-15(2)3/h6-13,15-16H,5,14H2,1-4H3,(H,22,23) |
Clé InChI |
MYCCDOZYHIYQTE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)


![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)


![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)
